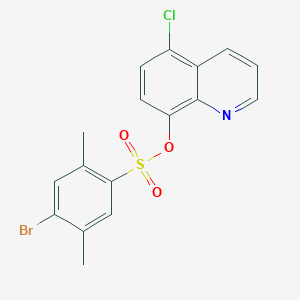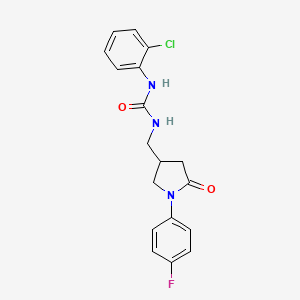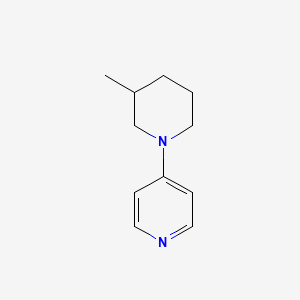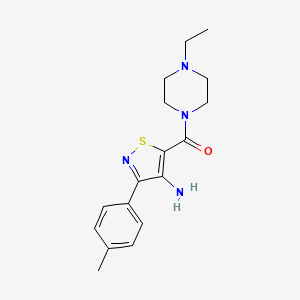
(5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate” is a chemical compound with the molecular formula C17H13BrClNO3S and a molecular weight of 426.71. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Molecular Structure Analysis
The structure of quinoline derivatives can be determined using various spectroscopic techniques . The central ester fragment in a related compound, “(5-chloroquinolin-8-yl)-2-fluorobenzoate”, was found to be almost planar, making dihedral angles with the quinoline and phenyl rings . The structure also showed non-classical hydrogen bonds and a halogen-halogen distance less than the sum of the van der Waals radii .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For example, O-acylation of 5-chloro-8-hydroxyquinoline with different acylating counterparts has been investigated . The reaction was facilitated by N,N-dimethylpyridin-4-amine (DMAP) in the presence of N,N’-dicyclohexyl carbodiimide (DCC), leading to the synthesis of 5-chloroquinolin-8-yl-benzoates .科学的研究の応用
Antitumor Agents
The 8-hydroxyquinoline scaffold, which includes the title compound, has been explored for its potential as an antitumor agent. Quinolines, including 8-hydroxyquinoline derivatives, serve as important starting points for developing therapeutic agents with diverse biological activities. The incorporation of halogen atoms (such as chlorine and fluorine) into their structures can significantly impact their chemical and pharmacological properties .
Supramolecular Chemistry
The crystallographic study of the title compound revealed intriguing supramolecular characteristics. The central ester fragment (C8/O1/C10(O2)/C11) is nearly planar, forming dihedral angles with the quinoline and phenyl rings. The structure exhibits non-classical hydrogen bonds (C–H…X, where X = halogen) and a halogen…halogen interaction with a distance less than the sum of van der Waals radii. These interactions contribute to the formation of centrosymmetric dimers, which run parallel to the (100) plane .
Structural Determination
Single-crystal X-ray diffraction studies have been essential for understanding the molecular arrangement and bonding patterns of this compound. Such structural information is crucial for designing and optimizing drug candidates .
Antimalarial Research
While not explicitly studied for antimalarial activity, the 8-hydroxyquinoline scaffold has been investigated in related contexts. Further exploration of this compound’s potential as an antimalarial agent could be valuable .
Antibacterial Properties
Given the diverse biological activities associated with quinoline derivatives, it’s worth exploring whether this compound exhibits antibacterial effects. Research in this area could provide insights into its therapeutic potential .
Anti-Inflammatory Applications
Quinolines have been studied for their anti-inflammatory properties. Investigating the anti-inflammatory effects of this compound could contribute to our understanding of its pharmacological profile .
将来の方向性
Quinoline derivatives have a wide spectrum of biological activities, including antimalarial, antiviral, antibacterial, anti-inflammatory, and antitumor activities . Therefore, they are important starting pharmacophores for preparing therapeutic agents. The future directions in the research of quinoline derivatives like “(5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate” could involve the development of more effective antimalarial, antimicrobial, and anticancer agents .
特性
IUPAC Name |
(5-chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO3S/c1-10-9-16(11(2)8-13(10)18)24(21,22)23-15-6-5-14(19)12-4-3-7-20-17(12)15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHBGQCNQCQJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-ethoxypyridin-3-yl)methanone](/img/structure/B3013381.png)






![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3013396.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3013397.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013398.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013402.png)
![[(1-Methanesulfonylpiperidin-3-yl)methyl][(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B3013403.png)
